molecular formula C5H5BO3S B151176 2-Formylthiophene-3-boronic acid CAS No. 4347-31-3

2-Formylthiophene-3-boronic acid

Cat. No. B151176
CAS RN: 4347-31-3
M. Wt: 155.97 g/mol
InChI Key: BBENFHSYKBYWJX-UHFFFAOYSA-N
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Description

2-Formylthiophene-3-boronic acid is a chemical compound that can be used as a substrate in the palladium-Tedicyp catalyzed Suzuki coupling reaction with different aryl bromides . It can also serve as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which are known to inhibit PARP-1 .


Chemical Reactions Analysis

2-Formylthiophene-3-boronic acid can participate in Suzuki-Miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It can also be used in the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

2-Formylthiophene-3-boronic acid: is frequently used as a substrate in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, an essential step in synthesizing various organic compounds. The boronic acid acts as a coupling partner for aryl bromides under palladium catalysis, leading to the formation of biaryl structures which are core components in pharmaceuticals, agrochemicals, and organic materials .

Synthesis of PARP-1 Inhibitors

This compound serves as a starting material for synthesizing 4H-thieno[2,3-c]isoquinolin-5-one derivatives , which are potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1). PARP-1 inhibitors have gained attention for their role in treating various cancers, as they interfere with the cancer cell’s ability to repair DNA damage .

Organic Electronics

In the field of organic electronics, 2-Formylthiophene-3-boronic acid is utilized to synthesize phenanthro-dithiophene moieties. These moieties exhibit promising field-effect transistor properties, making them suitable for use in organic semiconductors. Organic semiconductors are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Material Chemistry

The compound is involved in the preparation of boronic acid esters. These esters are significant in material chemistry for creating polymers and co-polymers with unique properties. They can be used to develop smart materials that respond to environmental stimuli, such as changes in pH, temperature, or light .

Chemical Sensing

Due to its ability to form reversible covalent bonds with diols, 2-Formylthiophene-3-boronic acid can be used in designing chemical sensors. These sensors can detect sugars and other biological molecules, making them useful in medical diagnostics and environmental monitoring .

Drug Design and Discovery

The aldehyde functional group in 2-Formylthiophene-3-boronic acid allows for further chemical modifications, making it a valuable intermediate in drug design and discovery. It can be used to introduce thiophene rings into drug molecules, which can enhance the pharmacological properties of the drugs .

Catalysis

This compound can act as a ligand for transition metal catalysts. The thiophene and boronic acid moieties can coordinate to metals, facilitating various catalytic processes. This is particularly useful in asymmetric synthesis, where chiral molecules are produced .

Fluorescent Probes

The thiophene ring system in 2-Formylthiophene-3-boronic acid can be exploited to develop fluorescent probes. These probes are valuable tools in bioimaging and diagnostics, as they can be designed to light up in the presence of specific biomolecules .

Safety And Hazards

2-Formylthiophene-3-boronic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

(2-formylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBENFHSYKBYWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378453
Record name 2-Formylthiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylthiophene-3-boronic acid

CAS RN

4347-31-3
Record name 2-Formylthiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.1 N solution of n-butyllithium in hexane (28 ml) was added dropwise (10 mins) to a solution of 2-(3-bromo-2-thienyl)-1,3-dioxalane (3) (6.6 g, 28.1 mmol) in anhydrous ether (30 ml) at −70° C. After stirring for 10 mins, butyl borate (9.1 ml, 33.7 mmol) in anhydrous ether (20 ml) was added in a single portion. The reaction mixture was stirred for 4 hrs at −70° C. and then left to return to room temperature. 1 N hydrochloric acid (20 ml) was added, and the mixture was left for 1 hr with stirring. The aqueous phase was extracted with ether and the combined ether phases were washed with a solution of sodium bicarbonate, dried (Na2SO4), and evaporated under reduced pressure to give the intermediate (4) (2.2 g, 14.1 mmol, 50% yield) as a brown solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
butyl borate
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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